molecular formula C10H6F2N2O2 B2540364 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152536-11-2

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B2540364
CAS RN: 1152536-11-2
M. Wt: 224.167
InChI Key: KCDDCLQAGDVJID-UHFFFAOYSA-N
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Description

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that belongs to the pyrazole class. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The difluorophenyl group attached to the pyrazole ring suggests that the compound could exhibit unique physical and chemical properties, potentially making it a candidate for various applications, including medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid, a similar approach could be employed, with the introduction of the difluorophenyl group at an appropriate step in the synthesis. For example, paper describes the synthesis of 1H-pyrazole-3-carboxamide derivatives through the reaction of acid chlorides with various nucleophiles. This method could potentially be adapted for the synthesis of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid by using a suitable difluorophenyl-containing starting material.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray crystallography, as demonstrated in paper , where the structure of a pyrazole derivative was confirmed. The difluorophenyl group is likely to influence the electronic distribution and steric hindrance within the molecule, which could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including functionalization and cyclization. Paper discusses the functionalization and cyclization reactions of pyrazole-3-carboxylic acid derivatives, which could be relevant for the modification of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid to obtain compounds with desired properties. The presence of the carboxylic acid group allows for further derivatization to amides, esters, and other functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The difluorophenyl group in 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is expected to affect these properties. For instance, the electronegativity of the fluorine atoms could enhance the acidity of the carboxylic acid group. Computational studies, like those described in paper , can provide insights into the electronic structure, vibrational frequencies, and NMR chemical shifts, which are crucial for understanding the behavior of the compound under different conditions.

Scientific Research Applications

Chemical Synthesis and Functionalization

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid serves as a precursor in various chemical synthesis and functionalization reactions. Studies demonstrate its versatility in producing N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives, showcasing its reactivity and utility in creating compounds with potential biological activities (Yıldırım & Kandemirli, 2006). Further experimental and quantum-chemical investigations highlight its conversion into 1H-pyrazole-3-carboxamides and -3-carboxylate derivatives, illustrating its role in synthesizing a diverse array of chemical structures with precise molecular architecture (Yıldırım, Kandemirli, & Akçamur, 2005).

Metal-Organic Frameworks (MOFs)

In the realm of material science, 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid contributes to the synthesis of metal-organic frameworks (MOFs). Research shows its application in creating Ce/Zr-MOFs with varying topologies, emphasizing the impact of molecular geometry and metal-ligand ratios on the structural properties of MOFs. These findings underline the potential of such compounds in designing materials with specific porosities and functionalities for catalysis, gas storage, or separation processes (Jacobsen, Reinsch, & Stock, 2018).

Mechanism of Action

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Safety and Hazards

3,4-Difluorophenylboronic acid is classified as a combustible solid. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Personal protective equipment should be used and it should be stored in a well-ventilated place .

properties

IUPAC Name

1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDDCLQAGDVJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

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